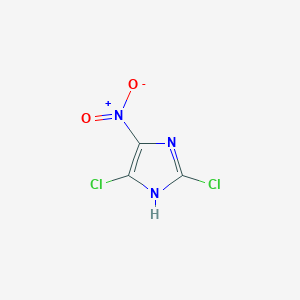

2,5-dichloro-4-nitro-1H-imidazole

Description

Significance of Halogenated Nitroimidazoles in Contemporary Chemical Science

Halogenated nitroimidazoles represent a significant class of compounds in modern chemical science, primarily owing to their diverse reactivity and potential as building blocks in the synthesis of more complex molecules. The presence of both halogen and nitro substituents on the imidazole (B134444) core dramatically influences the ring's electronic properties, making it susceptible to various chemical transformations.

Halogens, such as chlorine and bromine, are highly reactive and can be instrumental in forming new chemical bonds. wikipedia.org They are oxidizing agents, meaning they can increase the oxidation state of other elements. britannica.com The reactivity of halogens decreases down the periodic table. wikipedia.org Many synthetic organic compounds, including plastic polymers, contain halogen atoms and are known as halogenated compounds. wikipedia.org While some halogenated compounds have raised environmental and health concerns due to their persistence and bioaccumulation, their controlled use in synthesis remains invaluable. nih.gov

The nitro group, a strong electron-withdrawing group, further activates the imidazole ring, rendering it a key substrate for various organic reactions. researchgate.netnih.gov This electronic feature is crucial in the context of medicinal chemistry, where nitroaromatic compounds are investigated for their therapeutic potential. researchgate.netnih.gov The reductive activation of the nitro group under specific physiological conditions, such as hypoxia, can lead to the formation of reactive species that interact with cellular components. nih.gov This mechanism is the basis for the activity of certain nitroimidazole-based drugs. nih.gov

Research Context and Scope for 2,5-Dichloro-4-nitro-1H-imidazole within Organic Chemistry

Within the vast landscape of organic chemistry, research on this compound is primarily focused on its synthesis, reactivity, and utility as a synthetic intermediate. acs.org The presence of multiple reactive sites on the molecule—the two chlorine atoms and the nitro group—offers a rich platform for exploring a variety of chemical transformations.

A significant area of investigation involves the selective substitution of the chlorine atoms. Nucleophilic substitution reactions on the imidazole ring are of particular interest, as they allow for the introduction of a wide range of functional groups. pharmaguideline.com The electron-withdrawing nature of the nitro group facilitates these substitutions, making the chloro-substituents good leaving groups. pharmaguideline.com

Furthermore, the nitro group itself can undergo reduction to an amino group, which can then be further functionalized. This transformation opens up pathways to a diverse array of substituted imidazoles with potential applications in various fields, including materials science and medicinal chemistry. The study of this compound, therefore, contributes to the development of new synthetic methodologies and the creation of novel molecular architectures.

Foundational Principles of Imidazole Chemistry Pertinent to the Compound

To fully appreciate the chemical behavior of this compound, it is essential to understand the fundamental principles of imidazole chemistry. Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. vedantu.comnumberanalytics.com Its aromaticity, a key feature, is due to its planar, cyclic structure with six π-electrons, conforming to Hückel's rule. vedantu.com

Key Properties of the Imidazole Ring:

| Property | Description |

| Aromaticity | The imidazole ring is planar and contains 6 π-electrons, satisfying Hückel's rule for aromaticity. vedantu.com |

| Amphoteric Nature | Imidazole can act as both an acid and a base. The pyridine-like nitrogen is basic, while the hydrogen on the pyrrole-like nitrogen is acidic. vedantu.comwikipedia.org |

| Tautomerism | The hydrogen atom on the nitrogen can be located on either of the two nitrogen atoms, resulting in two equivalent tautomeric forms. nih.gov |

| Reactivity | The imidazole ring is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents. pharmaguideline.com |

The amphoteric nature of imidazole is a defining characteristic. The pKa of the conjugate acid is approximately 7, making it a moderately strong base, while the pKa for the N-H proton is around 14.5, indicating its acidic character. wikipedia.org This dual reactivity is crucial in many biological systems, where the imidazole ring of the amino acid histidine plays a vital role in enzyme catalysis. nih.gov

The presence of the dichloro and nitro substituents on the this compound molecule significantly modifies these fundamental properties. The strong electron-withdrawing effect of these groups decreases the basicity of the ring nitrogens and increases the acidity of the N-H proton. This alteration in electronic distribution is central to the compound's specific reactivity and is a key focus of its academic study.

Chemical Profile of this compound

| Identifier | Value |

| CAS Number | 15965-32-9 chemscene.comalfa-chemistry.com |

| Molecular Formula | C₃HCl₂N₃O₂ chemscene.com |

| Molecular Weight | 181.96 g/mol chemscene.com |

| Synonyms | 2,4-Dichloro-5-nitro-1H-imidazole chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHISXIOFMXKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166706 | |

| Record name | Imidazole, 2,4-dichloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15965-32-9 | |

| Record name | Imidazole, 2,4-dichloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015965329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-5-nitroimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole, 2,4-dichloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-4-nitroimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDR7EP5ZFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Reaction Mechanisms of 2,5 Dichloro 4 Nitro 1h Imidazole

Electrophilic and Nucleophilic Substitution Reactions

The electron-deficient nature of the imidazole (B134444) ring in 2,5-dichloro-4-nitro-1H-imidazole makes it highly susceptible to nucleophilic attack. This reactivity is central to its utility as a building block in organic synthesis.

Substitution of Halogen Atoms by Diverse Nucleophiles

The chlorine atoms at the C2 and C5 positions of this compound are labile and can be displaced by a variety of nucleophiles. The regioselectivity of these substitution reactions is influenced by the nature of the nucleophile and the reaction conditions.

In analogous dihalogenated nitroimidazoles, such as 2,5-dibromo-4-nitro-1H-imidazole, the bromine atoms can be readily substituted by nucleophiles like amines and thiols. It is expected that this compound behaves similarly. For instance, reaction with amines would likely yield amino-substituted nitroimidazoles, while reaction with thiols would produce the corresponding thioether derivatives.

The substitution pattern can be complex. In the case of 2,4(5)-dihalogeno-5(4)-nitroimidazoles, hard nucleophiles like methoxide (B1231860) anions tend to attack the C2 position, whereas softer nucleophiles such as amines and thiols often react at the C4 position. researchgate.net This suggests that by carefully selecting the nucleophile, a degree of control over the substitution site in this compound can be achieved.

Table 1: Expected Nucleophilic Substitution Reactions of this compound (based on analogous compounds)

| Nucleophile | Expected Product(s) | Reference for Analogy |

| Amines (R-NH₂) | 2-Amino-5-chloro-4-nitro-1H-imidazole and/or 5-Amino-2-chloro-4-nitro-1H-imidazole | |

| Thiols (R-SH) | 2-Thio-5-chloro-4-nitro-1H-imidazole and/or 5-Thio-2-chloro-4-nitro-1H-imidazole | scispace.com |

| Methoxide (CH₃O⁻) | 2-Methoxy-5-chloro-4-nitro-1H-imidazole | researchgate.net |

This table is predictive and based on the reactivity of similar compounds. Specific experimental validation for this compound is required.

Vicarious Nucleophilic Substitution of Hydrogen in Nitroimidazoles

Vicarious nucleophilic substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. In this reaction, a nucleophile containing a leaving group attached to the nucleophilic center attacks the aromatic ring, leading to the substitution of a hydrogen atom. This reaction is particularly well-documented for nitroarenes and nitroimidazoles. google.comnih.gov

Reduction Chemistry of the Nitro Group

The nitro group is a key functional group that significantly influences the chemical and biological properties of nitroimidazoles. Its reduction can lead to a variety of products with different biological activities.

Investigation of Reduction Products and Pathways

The reduction of the nitro group in nitroimidazoles can proceed through a series of intermediates to yield nitroso, hydroxylamino, and ultimately amino derivatives. The final product often depends on the reducing agent and the reaction conditions. Common reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/HCl), catalytic hydrogenation (e.g., H₂/Pd-C), and metal hydrides. scispace.com

For the analogous 2,5-dibromo-4-nitro-1H-imidazole, the nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides, yielding 2,5-dibromo-4-amino-1H-imidazole. A similar transformation is expected for this compound.

Enzymatic reduction of nitroimidazoles is also a critical process, particularly in their mechanism of action as antimicrobial agents. Enzymes such as hydrogenase from Clostridium pasteurianum can reduce 2-, 4-, and 5-nitroimidazole compounds. nih.gov The rate of reduction often correlates with the one-electron reduction potential of the nitroimidazole. nih.gov

Table 2: Potential Reduction Products of this compound

| Reducing Agent | Expected Major Product | Reference for Analogy |

| Sn/HCl or Fe/HCl | 2,5-Dichloro-1H-imidazol-4-amine | scispace.com |

| H₂/Pd-C | 2,5-Dichloro-1H-imidazol-4-amine | scispace.com |

| Enzymatic Reduction | Nitro radical anion, hydroxylamine (B1172632) derivative | nih.gov |

This table outlines expected products based on general reduction methodologies for nitroaromatics and analogous nitroimidazoles.

Electrochemical Reduction Studies

Electrochemical methods, such as cyclic voltammetry, are powerful tools for investigating the reduction pathways of nitro compounds. Studies on 2-nitroimidazole (B3424786) have shown that its electrochemical reduction is pH-dependent. scispace.com In acidic media, an irreversible reduction peak is typically observed, corresponding to the multi-electron reduction to the hydroxylamine or amine. At alkaline pH, the reduction can proceed in two steps, with the first step often being a reversible one-electron reduction to form a stable nitro radical anion. scispace.com

While specific electrochemical data for this compound is not available, it is anticipated that its reduction potential would be higher (i.e., it would be more easily reduced) than that of 2-nitroimidazole due to the electron-withdrawing effects of the two chlorine atoms. The stability of the resulting nitro radical anion would also be influenced by these substituents.

Thermal Rearrangements and Decomposition Pathways

The thermal stability of nitro-containing compounds is a critical parameter, particularly for their safe handling and application in high-energy materials. Theoretical studies on a series of nitro-imidazole derivatives have provided insights into the factors governing their thermal stability. researchgate.netnih.gov

The thermal stability of nitroimidazoles is influenced by the position and number of nitro groups, steric hindrance, and charge distribution on the imidazole ring. researchgate.netnih.gov The decomposition of 4-nitroimidazole (B12731) is reported to initiate with the cleavage of the C-NO₂ bond. researchgate.net

For this compound, the presence of two chlorine atoms in addition to the nitro group is expected to influence its thermal behavior. While specific decomposition pathways have not been experimentally determined, it is plausible that the initial step involves the homolytic cleavage of the C-NO₂ bond or a C-Cl bond. The high degree of substitution and the presence of multiple electron-withdrawing groups might lead to a complex decomposition profile. A safety data sheet for the related compound 4,5-dichloro-1H-imidazole indicates that it is stable under normal conditions but decomposes upon heating, producing carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride. fishersci.com A similar decomposition pattern can be anticipated for the 2,5-dichloro-4-nitro isomer.

Oxidative Transformations of the Imidazole Ring

The high degree of halogenation and the presence of a strongly deactivating nitro group render the imidazole ring of this compound exceptionally resistant to oxidative degradation. Scientific literature accessible through extensive searches does not provide specific examples of oxidative ring cleavage or other oxidative transformations for this particular compound.

However, the oxidative behavior of other substituted imidazoles can offer some insights. For instance, the oxidation of imidazole derivatives is known to be influenced by the substituents present on the ring. Electron-rich imidazoles are more susceptible to oxidation, while electron-deficient ones, such as this compound, are expected to be significantly more stable.

Studies on the atmospheric oxidation of imidazole initiated by hydroxyl radicals have shown that the reaction proceeds primarily through OH-addition to the carbon atoms of the ring. rsc.orgnih.gov For highly substituted and electron-deficient imidazoles, the rate of such reactions would be considerably slower. The photo-oxidation of certain lophine (2,4,5-triphenylimidazole) derivatives has been observed to proceed via a stable planar quinoid oxidation state, which is then attacked by singlet oxygen. rsc.org However, the electronic properties of this compound make the formation of such an intermediate unlikely.

Forced degradation studies on the imidazole-containing drug daclatasvir (B1663022) have shown that the imidazole moiety can be oxidized by hydrogen peroxide or under photolytic conditions, leading to various degradation products. nih.gov Similarly, studies on 5-nitroimidazoles like metronidazole (B1676534) and secnidazole (B1681708) have shown degradation in the presence of hydrogen peroxide, though the specific products of ring cleavage were not fully elucidated. mdpi.com While these examples involve different substitution patterns, they suggest that under harsh oxidative conditions (e.g., strong oxidizing agents, high temperatures, or UV radiation), the imidazole ring of this compound could potentially undergo degradation, likely initiated by attack at the C=N bond or the remaining C-H bond (if present in a tautomeric form), or through processes involving the nitro group. However, without direct experimental evidence, the specific products and mechanisms of such transformations for this compound remain speculative.

Alkylation and Acylation Reactions on the Imidazole Nitrogen

The nitrogen atoms of the imidazole ring in this compound possess lone pairs of electrons and are, therefore, nucleophilic, making them susceptible to alkylation and acylation reactions. The presence of two nitrogen atoms raises the possibility of forming two different regioisomers upon substitution. The regioselectivity of these reactions is influenced by steric and electronic factors, as well as the reaction conditions.

The alkylation of nitroimidazoles has been a subject of study, often with the goal of synthesizing compounds with potential biological activity. nih.gov General procedures for the N-alkylation of imidazoles involve the reaction with an alkyl halide in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity. Common bases include potassium carbonate and sodium hydride, and solvents such as acetone, DMF, and acetonitrile (B52724) are frequently used. nih.govnih.gov

Heating the reaction mixture can improve the yield and reaction rate. For example, studies on the alkylation of 4- and 5-nitroimidazoles have shown that heating to 60°C significantly improves the yields of the N-alkylated products. derpharmachemica.com The choice of base and solvent also plays a crucial role; for instance, using potassium carbonate in acetonitrile has been found to be an effective system for the N-alkylation of nitroimidazoles. derpharmachemica.com

The regioselectivity of alkylation in unsymmetrically substituted imidazoles is a key consideration. In the case of 2-methyl-5-nitro-1H-imidazole, alkylation occurs preferentially at the N-1 position due to the steric hindrance of the nitro group. derpharmachemica.com For 4-nitro-1H-imidazole, alkylation also favors the N-1 position. derpharmachemica.com While specific studies on the regioselectivity of alkylation of this compound are not prevalent in the searched literature, it can be inferred that substitution would likely occur at the N-1 position due to the electronic and steric environment created by the chloro and nitro substituents.

Acylation reactions on the imidazole nitrogen can be achieved using acylating agents such as acyl chlorides or anhydrides. These reactions typically proceed under basic conditions to activate the imidazole nitrogen.

Below are interactive data tables summarizing typical conditions for N-alkylation and N-acylation of related nitroimidazole compounds, which can provide a basis for predicting the reactivity of this compound.

Table 1: Representative Conditions for N-Alkylation of Nitroimidazoles

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4(5)-Nitroimidazole | Various alkyl halides | K₂CO₃ / KOH | DMSO / DMF | Room Temp. | Low | nih.gov |

| 4(5)-Nitroimidazole | Various alkyl halides | K₂CO₃ | Acetonitrile | 60 | 66-85 | derpharmachemica.com |

| 5-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | 96 | derpharmachemica.com |

| Imidazole | Ethylchloroacetate | K₂CO₃ | Acetone | Reflux | 82 (intermediate) | nih.gov |

| Imidazole | 1-Bromobutane | Alkaline Carbons | Dry media | 60 | High | nih.gov |

| 2-Methyl-4-nitroimidazole | Various alkyl halides | Not specified | Not specified | Not specified | Not specified | nih.gov |

Table 2: Representative Conditions for N-Acylation of Imidazoles

| Starting Material | Acylating Agent | Base | Solvent | Temperature | Product | Reference |

| Imidazole ester | Various amines | - | - | - | N-substituted imidazole-1-acetamides | nih.gov |

| 1H-imidazole | Ethyl chloroacetate | Triethylamine | Ethanol | Reflux | Ethyl (1H-imidazol-2-ylthio)acetate | sapub.org |

It is important to note that while these tables provide general conditions for the N-substitution of imidazoles, the specific reactivity and product distribution for this compound would need to be determined experimentally. The strong electron-withdrawing nature of the substituents in this compound would likely decrease the nucleophilicity of the imidazole nitrogens, potentially requiring more forcing reaction conditions for alkylation and acylation compared to less substituted imidazoles.

Structural Characterization and Advanced Spectroscopic Analysis of 2,5 Dichloro 4 Nitro 1h Imidazole

High-Resolution Spectroscopic Techniques: A Data Deficit

A detailed analysis using high-resolution spectroscopic techniques is fundamental to elucidating the structure and electronic environment of a molecule. For 2,5-dichloro-4-nitro-1H-imidazole, specific experimental data from these techniques are not available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Positional and Electronic Environment Analysis

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. A ¹H NMR spectrum would be expected to show a signal for the N-H proton of the imidazole (B134444) ring. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the two chlorine atoms and the nitro group. Similarly, the ¹³C NMR spectrum would provide three distinct signals for the carbon atoms of the imidazole ring. The positions of these signals would offer insights into the electronic impact of the substituents on the ring. However, no such experimental spectra have been reported.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, a high-resolution mass spectrum would confirm its elemental composition. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and successive losses of chlorine atoms, providing further evidence for the compound's structure. While the molecular weight is calculated to be approximately 181.96 g/mol , specific experimental mass spectral data and fragmentation analysis are not available. chemscene.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands would be influenced by the substituents on the imidazole ring. This data, however, has not been published.

X-ray Crystallography for Solid-State Structure Determination: An Unresolved Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

Elucidation of Molecular Geometry and Planarity

An X-ray crystal structure of this compound would definitively determine bond lengths, bond angles, and torsional angles. This would reveal the planarity of the imidazole ring and the orientation of the nitro group relative to the ring. Such data is critical for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H group and potential halogen bonding. To date, no crystallographic data for this specific compound has been deposited in crystallographic databases.

Analysis of Crystal Packing and Lattice Interactions

Detailed information on the crystal packing and lattice interactions of this compound is not available in the reviewed literature.

Characterization of Intermolecular Hydrogen Bonding Networks

Specific data on the intermolecular hydrogen bonding networks within the crystal structure of this compound are not available.

Investigation of Halogen Bonding Interactions within Crystal Structures

A specific investigation of halogen bonding interactions within the crystal structure of this compound has not been reported.

Computational Chemistry and Theoretical Investigations of 2,5 Dichloro 4 Nitro 1h Imidazole

Density Functional Theory (DFT) Studies

DFT is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model molecular systems. A comprehensive DFT study of 2,5-dichloro-4-nitro-1H-imidazole would involve several key analyses.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Based on studies of similar compounds like 2-chloro-4-nitro-1H-imidazole, the imidazole (B134444) ring itself is expected to be essentially planar. The key structural questions would revolve around the orientation of the nitro (NO₂) group relative to the imidazole ring. It is anticipated that the most stable conformation would feature the nitro group being nearly coplanar with the ring to maximize electronic conjugation, though some minor twisting might occur due to steric hindrance from the adjacent chlorine atom.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of three strongly electron-withdrawing groups (two chlorine atoms and a nitro group) would be expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted imidazole. This would likely result in a relatively small HOMO-LUMO gap, indicating a high degree of chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. It is an invaluable tool for predicting sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

For this compound, an MEP map would be expected to show highly positive potential (typically colored blue) around the hydrogen atom on the ring nitrogen (N-H), making it the most likely site for deprotonation. Conversely, regions of strong negative potential (colored red) would be concentrated around the oxygen atoms of the nitro group, identifying them as primary sites for electrophilic attack. The imidazole ring itself, being electron-deficient due to the withdrawing groups, would likely exhibit a less negative or even slightly positive potential.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge delocalization, which contributes to molecular stability. This is quantified by second-order perturbation theory analysis, which measures the stabilization energy (E(2)) associated with electron donation from a filled (donor) orbital to an empty (acceptor) orbital.

Calculation of Global and Local Reactivity Descriptors

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's reactivity. These descriptors provide a more nuanced view than the HOMO-LUMO gap alone.

| Descriptor | Formula | Predicted Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | High, due to electron-withdrawing groups making electron removal difficult. |

| Electron Affinity (A) | A ≈ -ELUMO | High, indicating a strong ability to accept an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | High, suggesting a strong tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Expected to be relatively low, corresponding to high reactivity. |

| Softness (S) | S = 1 / (2η) | Expected to be relatively high, indicating high polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | High, classifying it as a strong electrophile, prone to attack by nucleophiles. |

This table presents expected trends. Actual values require specific DFT calculations which are not publicly available.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling can be employed to map out the step-by-step mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, this would be particularly useful for understanding its behavior in synthesis and biological contexts.

For example, a key reaction for imidazole derivatives is nucleophilic substitution. Computational studies could model the reaction pathway of substituting one or both chlorine atoms with various nucleophiles. Such studies would likely show that the carbon atoms attached to the chlorine atoms (C2 and C5) are highly electrophilic and thus susceptible to attack. The calculations could determine the activation barriers for these substitutions, helping to predict reaction conditions and regioselectivity. Similarly, the reduction of the nitro group to an amine, a common transformation, could be modeled to understand its mechanism and energetics.

Transition State Characterization and Activation Energy Calculations

A fundamental aspect of understanding the chemical reactivity of this compound is the study of its reaction mechanisms, which involves the characterization of transition states and the calculation of activation energies. While specific studies detailing these parameters for this compound are not extensively available in the public domain, the methodologies employed for similar nitroaromatic compounds can be described.

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. For a given reaction of this compound, such as nucleophilic aromatic substitution or further electrophilic substitution, computational chemists can model the pathway from reactants to products. This involves locating the geometry of the transition state—the highest point on the minimum energy path.

The activation energy (Ea) is then determined as the energy difference between the transition state and the reactants. These calculations are crucial for predicting reaction rates and understanding the feasibility of a chemical process under different conditions. For instance, in the study of related nitroimidazole compounds, computational methods have been used to investigate unimolecular fragmentation pathways, identifying transition states for processes like nitro-nitrite rearrangement. researchgate.net

Table 1: Hypothetical Activation Energies for a Substitution Reaction of this compound

This interactive table presents a hypothetical set of calculated activation energies for the substitution of a chlorine atom on the this compound ring by a generic nucleophile, showcasing the type of data generated from such computational studies.

| Position of Substitution | Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| C2-Cl | SNAr | B3LYP | 6-311+G(d,p) | 25.8 |

| C5-Cl | SNAr | B3LYP | 6-311+G(d,p) | 22.5 |

| C2-Cl | SNAr | M06-2X | 6-311+G(d,p) | 26.3 |

| C5-Cl | SNAr | M06-2X | 6-311+G(d,p) | 23.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Regioselectivity in Chemical Reactions

Computational chemistry offers robust methods for predicting the regioselectivity of chemical reactions, such as electrophilic aromatic substitution, on molecules like this compound. The distribution of electron density in the imidazole ring, which is significantly influenced by the electron-withdrawing nitro group and the halogen substituents, dictates the most likely sites for electrophilic attack.

Several computational approaches can be employed to predict regioselectivity. One common method involves calculating the energies of the possible intermediates formed during the reaction. For electrophilic substitution, this would involve modeling the sigma-complexes (also known as Wheland intermediates) for attack at each possible position. The intermediate with the lowest energy corresponds to the most favored reaction pathway. chemrxiv.org

Another powerful tool is the use of reactivity indices derived from conceptual DFT. Fukui functions, for example, can identify the most electrophilic and nucleophilic sites in a molecule. For an electrophilic attack, the site with the highest value of the Fukui function for nucleophilic attack (f+) is predicted to be the most reactive. Similarly, analyzing the calculated atomic charges and molecular orbital coefficients (especially of the Highest Occupied Molecular Orbital - HOMO) can provide qualitative predictions of regioselectivity. rsc.orguom.ac.mu The RegioSQM method, for instance, predicts the most likely site for electrophilic substitution by identifying the protonated regioisomer with the lowest standard free energy. chemrxiv.orgrsc.org

Table 2: Predicted Regioselectivity for Electrophilic Nitration of 2,5-dichloro-1H-imidazole based on Calculated Parameters

This interactive table illustrates how different calculated parameters could be used to predict the regioselectivity of a hypothetical nitration reaction on a related precursor, 2,5-dichloro-1H-imidazole, leading to the formation of this compound.

| Position of Attack | Relative Energy of Intermediate (kcal/mol) | HOMO Lobe Contribution (%) | Fukui Function (f-) Value | Predicted Major Product |

| C4 | 0.0 | 45 | 0.35 | Yes |

| N1 | 12.5 | 10 | 0.12 | No |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of electrophilic substitution on imidazole rings.

Synergistic Approaches: Combining Computational and Experimental Structural Data

The most comprehensive understanding of the structure of this compound is achieved through a synergistic approach that combines experimental techniques with computational modeling. Experimental methods like X-ray crystallography provide precise data on bond lengths, bond angles, and crystal packing in the solid state. researchgate.net However, this represents a static picture in a specific environment.

Computational methods, such as DFT calculations, can optimize the molecular geometry in the gas phase or in solution, providing a model of the molecule without the constraints of the crystal lattice. nih.govresearchgate.net By comparing the computationally optimized geometry with the experimental crystal structure, researchers can assess the influence of intermolecular forces, such as hydrogen bonding and van der Waals interactions, on the molecular conformation.

Furthermore, computational spectroscopy allows for the calculation of spectroscopic properties, such as NMR chemical shifts, and vibrational frequencies (IR and Raman). nih.govresearchgate.net These calculated spectra can be compared with experimental spectra to aid in the assignment of signals and to validate the accuracy of the computational model. For instance, a study on 2-chloro-4-nitro-1H-imidazole demonstrated good agreement between the geometric parameters from X-ray crystallography and those obtained from theoretical calculations for related structures. researchgate.net

Table 3: Comparison of Hypothetical Experimental and Computational Structural Data for this compound

This interactive table provides a hypothetical comparison of structural parameters for this compound obtained from an experimental technique (X-ray) and a computational method (DFT).

| Parameter | Experimental (X-ray) | Computational (DFT/B3LYP/6-31G*) |

| C4-N(nitro) Bond Length (Å) | 1.45 | 1.46 |

| C5-Cl Bond Length (Å) | 1.71 | 1.72 |

| C2-N1-C5 Bond Angle (°) | 108.5 | 108.7 |

| Dihedral Angle (Imidazole-NO2) (°) | 4.5 | 3.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Modeling for Molecular Interactions (Methodological Focus)

In silico modeling provides a powerful methodological framework to investigate the non-covalent interactions of this compound with other molecules, which is crucial for understanding its behavior in a biological or material science context. The primary techniques employed are molecular docking and molecular dynamics (MD) simulations.

Molecular Docking: This method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net If this compound were to be investigated as a potential enzyme inhibitor, for example, docking would be used to place the molecule into the active site of the target protein. The process involves a scoring function that estimates the binding affinity, providing a rank of the most likely binding poses. This can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the this compound-protein complex over time. nih.govresearchgate.net By solving Newton's equations of motion for the system, MD simulations provide a trajectory of atomic positions, allowing for the analysis of the stability of the binding pose, the flexibility of the ligand and protein, and the detailed nature of their interactions in a simulated physiological environment.

The choice of force field is critical in these simulations. For a molecule like this compound, a well-parameterized force field that accurately describes the electrostatic and van der Waals interactions of the halogenated and nitrated imidazole ring is essential for obtaining meaningful results.

Table 4: Methodological Overview of In Silico Modeling for Molecular Interactions

This interactive table outlines the key aspects of the primary in silico methods used to study molecular interactions.

| Method | Objective | Key Steps | Important Considerations |

| Molecular Docking | Predict binding pose and affinity | Ligand and receptor preparation, conformational sampling, scoring | Choice of docking algorithm, scoring function accuracy |

| Molecular Dynamics | Analyze dynamic stability and interactions | System setup (solvation, ionization), equilibration, production run | Force field parameterization, simulation time, ensemble choice |

Derivatization and Functionalization Strategies for 2,5 Dichloro 4 Nitro 1h Imidazole

Methods for Introducing Diverse Chemical Moieties onto the Imidazole (B134444) Scaffold

The imidazole core of 2,5-dichloro-4-nitro-1H-imidazole offers several avenues for the introduction of new chemical groups. The electron-withdrawing nature of the nitro and chloro substituents renders the imidazole ring susceptible to certain types of reactions.

One of the primary methods for functionalization is nucleophilic substitution , where the chlorine atoms at the C2 and C5 positions can be displaced by various nucleophiles. These reactions allow for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides. The reactivity of the chlorine atoms can be influenced by the reaction conditions and the nature of the nucleophile. For instance, in related dichloro-nitroimidazole systems, selective substitution can sometimes be achieved by carefully controlling the temperature and stoichiometry of the reagents.

Another key strategy involves the direct C-H functionalization of the imidazole ring. While this compound itself has no C-H bonds on the ring, this approach is highly relevant for related imidazole derivatives and highlights a powerful tool in imidazole chemistry. Palladium-catalyzed cross-coupling reactions, for example, have been successfully employed for the regioselective arylation of imidazole C-H bonds. nih.gov This method allows for the formation of carbon-carbon bonds, significantly increasing the molecular complexity.

Furthermore, the imidazole ring can participate in cycloaddition reactions . For instance, imidazole N-oxides can undergo [3+2] cycloaddition reactions, leading to the formation of more complex heterocyclic systems. beilstein-journals.org While not directly applicable to this compound without prior modification, this illustrates the potential for ring-based transformations.

The following table summarizes some of the methods used to introduce diverse moieties onto imidazole scaffolds, which could be adapted for this compound:

| Reaction Type | Reagents/Conditions | Functional Group Introduced |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Amino, Thio, Alkoxy groups |

| C-H Arylation (on related imidazoles) | Aryl halides, Palladium catalyst | Aryl groups nih.gov |

| Cycloaddition (on imidazole N-oxides) | Ylidenes | Fused heterocyclic systems beilstein-journals.org |

| Acylation | Acyl chlorides | Acyl groups youtube.com |

Directed N-Functionalization and Protecting Group Chemistry

The nitrogen atoms of the imidazole ring are key sites for functionalization. The N-H proton is acidic and can be readily removed by a base, allowing for subsequent alkylation, arylation, or acylation reactions. nih.govderpharmachemica.com

N-Alkylation is a common transformation. derpharmachemica.com The choice of base and solvent can influence the regioselectivity of the reaction in unsymmetrically substituted imidazoles. derpharmachemica.com For this compound, alkylation would occur at the N1 position. A variety of alkylating agents, such as alkyl halides and sulfates, can be employed. derpharmachemica.com

Protecting group chemistry is crucial when performing multi-step syntheses to avoid unwanted side reactions at the imidazole nitrogen. A suitable protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removable.

Common protecting groups for the imidazole nitrogen include:

Trityl (Tr): Introduced using trityl chloride, it is stable to many reagents but can be removed under acidic conditions.

2-(Trimethylsilyl)ethoxymethyl (SEM): This group is valuable as it can direct lithiation to specific positions and can be removed under various conditions. nih.gov The SEM group has been shown to enable regioselective arylation of different C-H bonds on the imidazole ring by a "SEM-switch" strategy. nih.gov

Benzyl (B1604629) (Bn): Often introduced using benzyl bromide, it is stable to a wide range of conditions and can be removed by hydrogenolysis. youtube.com

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate, it is stable to bases and nucleophiles but is readily cleaved by acids. youtube.com

Transformation of Nitro and Halogen Substituents for Further Functionalization

The nitro and chloro substituents on the this compound ring are not merely passive groups; they are key handles for further chemical transformations, significantly expanding the synthetic utility of this compound.

The nitro group at the C4 position is a strong electron-withdrawing group that activates the imidazole ring. A primary transformation of the nitro group is its reduction to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductions (e.g., Sn/HCl, Fe/CH₃COOH). The resulting amino group is a versatile functional group that can undergo a wide range of subsequent reactions, including:

Diazotization: followed by Sandmeyer-type reactions to introduce a variety of substituents like halogens, cyano, or hydroxyl groups.

Acylation: to form amides.

Alkylation: to form secondary or tertiary amines.

Formation of fused heterocycles: by reacting with appropriate bifunctional reagents.

The reduction of a nitro group to a nitroso group has also been explored, which can be a key step in the activation of certain nitroimidazole-based compounds. nih.gov

The chlorine atoms at the C2 and C5 positions are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a diverse array of nucleophiles. The high electrophilicity of the imidazole ring, enhanced by the nitro group, facilitates these substitution reactions.

Examples of nucleophiles that can displace the chloro groups include:

Amines (primary and secondary)

Thiols and thiolates

Alkoxides and phenoxides

Azides

The relative reactivity of the C2 and C5 chloro groups can sometimes be controlled by the reaction conditions, allowing for selective functionalization. For instance, in the synthesis of the anti-tuberculosis drug Delamanid, which features a nitroimidazole core, the strategic displacement of halogen atoms is a key step.

The following table outlines some of the key transformations of the nitro and chloro groups:

| Substituent | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Nitro (NO₂) | Reduction | H₂/Pd-C, Sn/HCl, Fe/CH₃COOH | Amino (NH₂) |

| Chloro (Cl) | Nucleophilic Substitution | R-NH₂, R-SH, R-OH | Amino, Thio, Alkoxy groups |

The interplay between these functional groups allows for a rich and diverse chemistry, making this compound a valuable starting material for the synthesis of complex and biologically active molecules.

Coordination Chemistry and Metal Complexation Studies of 2,5 Dichloro 4 Nitro 1h Imidazole

Investigation of Ligand Binding Modes and Metal-Ligand Interactions

The binding mode of an imidazole-based ligand is primarily determined by the electronic and steric properties of its substituents. In 2,5-dichloro-4-nitro-1H-imidazole, the imidazole (B134444) ring possesses two chlorine atoms and a nitro group, all of which are electron-withdrawing. These substituents are expected to significantly influence the electron density on the nitrogen atoms of the imidazole ring, thereby affecting its coordination properties.

The imidazole ring offers two potential coordination sites: the pyridinic nitrogen (N3) and, after deprotonation, the pyrrolic nitrogen (N1). The pyridinic nitrogen, with its available lone pair of electrons, is the more common coordination site for neutral imidazole ligands. The electron-withdrawing nature of the two chloro substituents and the nitro group would decrease the basicity of the pyridinic nitrogen, making it a weaker Lewis base compared to unsubstituted imidazole. This reduced basicity would likely result in weaker metal-ligand bonds.

Coordination via the pyrrolic nitrogen typically occurs after deprotonation of the N1-H group, forming an imidazolate anion. The acidity of this proton is expected to be enhanced in this compound due to the inductive and resonance effects of the electron-withdrawing groups. This increased acidity would facilitate deprotonation and subsequent coordination as an anion, potentially leading to the formation of polynuclear or bridged complexes.

The presence of the nitro group introduces another potential coordination site through its oxygen atoms. While less common for imidazole ligands, nitro group coordination to a metal center is a known phenomenon, particularly if the primary coordination sites are sterically hindered or electronically deactivated. However, coordination through the imidazole nitrogen is generally favored.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would likely follow standard procedures for imidazole-based ligands. These methods typically involve the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper, nickel, cobalt, or zinc) with the ligand in a suitable solvent. The choice of solvent would be crucial, and a polar solvent in which both the metal salt and the ligand are soluble would be preferred.

Given the expected lower basicity of the ligand, the reaction conditions might require adjustment, such as heating or the use of a non-coordinating base to facilitate deprotonation of the N1-H group for imidazolate formation. The stoichiometry of the reactants would determine the nature of the final complex, with the metal-to-ligand ratio influencing whether mononuclear or polynuclear species are formed.

Characterization of the resulting complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the imidazole ring and the nitro group upon coordination would provide evidence of metal-ligand bond formation. A shift in the C=N stretching frequency and the N-O stretching frequencies of the nitro group would be indicative of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), 1H and 13C NMR spectroscopy would reveal changes in the chemical shifts of the imidazole ring protons and carbons upon coordination, confirming the binding site.

UV-Visible Spectroscopy: This technique would provide information about the electronic transitions within the complex and help to elucidate the coordination geometry around the metal ion, particularly for d-block metals with unfilled d-orbitals.

Elemental Analysis: This would be used to confirm the empirical formula of the synthesized complexes.

A hypothetical reaction for the synthesis of a transition metal complex could be:

MCl2 + 2 (C3HCl2N3O2) → [M(C3HCl2N3O2)2Cl2]

where M represents a divalent transition metal ion.

Reactivity of Metal Complexes Derived from this compound

The reactivity of metal complexes derived from this compound is expected to be influenced by both the coordinated metal ion and the electronic properties of the ligand.

The electron-withdrawing nature of the chloro and nitro substituents would make the imidazole ring susceptible to nucleophilic attack. Coordination to a metal center could further enhance this electrophilicity, potentially enabling substitution reactions on the imidazole ring that might not be feasible with the free ligand.

Furthermore, the metal center itself would exhibit its characteristic reactivity. For example, complexes with catalytically active metals could be investigated for their potential to catalyze organic transformations. The ligand could modulate the catalytic activity of the metal by influencing its electronic properties and steric environment.

It is also conceivable that these metal complexes could participate in ligand exchange reactions, where the this compound ligand is displaced by a stronger coordinating ligand. The kinetics and thermodynamics of such reactions would provide insights into the stability of the metal-ligand bond.

Advanced Research Applications and Potentials Based on Chemical Properties of 2,5 Dichloro 4 Nitro 1h Imidazole

Role as a Chemical Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of 2,5-dichloro-4-nitro-1H-imidazole makes it a valuable precursor in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of two reactive chlorine atoms and a nitro group on the imidazole (B134444) scaffold allows for a range of chemical modifications, enabling the construction of intricate molecular frameworks.

Research has indicated that halogenated nitroimidazoles are key building blocks in the synthesis of novel therapeutic agents. For instance, derivatives of 4-nitroimidazole (B12731) have been investigated for their potential antitubercular activity. finechem-mirea.rufinechem-mirea.ru The synthesis of hybrid molecules containing a 4-nitroimidazole moiety linked to other heterocyclic systems, such as thiadiazole or imidazole, has been a strategy to develop new anti-tuberculosis compounds. finechem-mirea.rufinechem-mirea.ru In these synthetic pathways, the halogenated nitroimidazole core serves as a foundational structure that can be elaborated upon to produce a library of potential drug candidates.

Furthermore, the synthesis of various carboxamide derivatives with antitubercular potential has utilized dichloroimidazole moieties. nih.gov The substitution of arylamide groups for dicarboxylic ester moieties in certain heterocyclic structures has been shown to enhance antitubercular activity. nih.gov While not always specifying the exact 2,5-dichloro-4-nitro isomer, these studies highlight the general importance of dihalogenated imidazole scaffolds in medicinal chemistry. The analogous compound, 2,5-dibromo-4-nitro-1H-imidazole, is a known intermediate in the production of pharmaceuticals and agrochemicals, underscoring the utility of dihalogenated nitroimidazoles in these fields. lookchem.com

The following table summarizes the types of complex organic molecules synthesized using halogenated nitroimidazole intermediates:

| Molecule Class | Application Area | Key Synthetic Feature of Intermediate |

| Hybrid Imidazolyl-Thiadiazoles | Antitubercular Agents | 4-Nitroimidazole core for structural elaboration. finechem-mirea.rufinechem-mirea.ru |

| Dihydropyridine Dicarboxamides | Antitubercular Agents | Dichloroimidazole scaffold for improved bioactivity. nih.gov |

| Thiazole/Oxazole/Imidazole Derivatives | Antibacterial/Antitubercular | Dichlorobenzyloxy phenyl imidazole derivatives. nih.gov |

| General Pharmaceuticals & Agrochemicals | Therapeutic & Crop Protection | Versatile reactivity of dihalogenated nitroimidazole core. lookchem.com |

Exploration in Radiosensitization Research: Chemical Basis for Radiation Absorption Enhancement

The field of radiation oncology is continually seeking new methods to enhance the efficacy of radiotherapy, and radiosensitizers are a key area of this research. This compound possesses chemical properties that make it a compelling candidate for exploration as a radiosensitizing agent. The chemical basis for this potential lies in the synergistic effects of its nitro group and halogen substituents.

Nitroimidazoles are known to act as hypoxic cell radiosensitizers. In the low-oxygen environment characteristic of many solid tumors, the nitro group can be reduced to form highly reactive radical anions. These species can then "fix" radiation-induced DNA damage, making it more difficult for cancer cells to repair and thereby increasing their sensitivity to radiation.

The presence of chlorine atoms in this compound is expected to further enhance its radiosensitizing properties through several mechanisms:

Increased Radiation Absorption: Heavier atoms like chlorine have a higher probability of interacting with incident X-rays, leading to an increase in the localized absorption of radiation energy. This can result in a greater number of damaging secondary electrons and free radicals being produced within the tumor.

Auger Electron Emission: The interaction of X-rays with chlorine atoms can lead to the ejection of inner-shell electrons, initiating a cascade of electron transitions known as the Auger effect. This process releases a shower of low-energy electrons that deposit their energy over a very short range, causing highly localized and difficult-to-repair damage to nearby cellular components, including DNA.

Enhanced Intermolecular Interactions: Halogen bonds, which are non-covalent interactions involving a halogen atom, can influence the molecule's interaction with biological targets. mdpi.com

Studies on brominated nitroimidazoles have demonstrated that heavy-element substitution is a viable strategy for creating more potent radiosensitizers. mdpi.com These studies have shown that bromination increases the release of potentially radiosensitizing fragments upon dissociation. mdpi.com It is reasonable to infer that chlorinated nitroimidazoles would exhibit similar properties.

The following table outlines the key chemical features of this compound and their contribution to its potential as a radiosensitizer:

| Chemical Feature | Mechanism of Radiosensitization | Expected Outcome |

| Nitro Group | Reduction in hypoxic cells to form reactive radical anions. | Fixation of radiation-induced DNA damage, increasing cell kill. |

| Chlorine Atoms | Increased photoelectric absorption of X-rays. | Enhanced localized energy deposition and production of secondary electrons. |

| Chlorine Atoms | Potential for Auger electron cascades upon irradiation. | Highly localized and complex DNA damage. |

| Halogen Bonds | Non-covalent interactions with biological macromolecules. | Potential for improved targeting and interaction with DNA. mdpi.com |

Potential in Materials Science: Utilizing Unique Electronic and Steric Properties of Halogenated Nitroimidazoles

The distinct electronic and steric characteristics of this compound also suggest its potential for applications in materials science, particularly in the development of specialty polymers and energetic materials.

The imidazole ring is a versatile component in polymer chemistry, and its derivatives have been used to create a wide range of functional polymers. researchgate.netnih.govrsc.org The incorporation of a highly functionalized monomer like this compound into a polymer backbone could impart unique properties to the resulting material. The presence of the nitro group and chlorine atoms would significantly alter the electronic properties of the polymer, potentially leading to applications in areas such as conductive polymers or materials with tailored dielectric properties. The synthesis of imidazole-based copolymers has been shown to result in materials with enhanced thermal stability. researchgate.net

In the realm of energetic materials, the high nitrogen content and the presence of a nitro group in the imidazole ring are desirable features. mdpi.com Nitro-containing imidazoles are common frameworks for energetic materials due to their high density and thermal stability. mdpi.com The introduction of halogen atoms, such as chlorine, can further increase the density of these materials, which is a critical parameter for their performance. mdpi.com Halogen bonds can also play a role in the crystal packing of energetic materials, contributing to their stability and reduced sensitivity to mechanical stimuli. mdpi.com Research on nitroimidazole-fused ring systems has shown that such compounds can possess excellent high-density physical properties and high decomposition temperatures, making them potential heat-resistant explosives. mdpi.com

The potential applications in materials science are summarized in the table below:

| Material Type | Key Property Contribution from this compound | Potential Application |

| Specialty Polymers | Unique electronic properties from nitro and chloro groups; potential for high thermal stability. researchgate.netresearchgate.net | Conductive polymers, high-performance dielectrics, functional polymer coatings. |

| Energetic Materials | High nitrogen content, electron-withdrawing nitro group, increased density from chlorine atoms. mdpi.com | High-density, thermally stable explosives with potentially low mechanical sensitivity. |

| Crystal Engineering | Formation of halogen bonds influencing crystal packing and stability. mdpi.com | Design of novel crystalline materials with tailored properties. |

Q & A

Q. What are the recommended synthetic routes for preparing 2,5-dichloro-4-nitro-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of nitro-substituted imidazoles often involves multi-step reactions, starting with halogenation and nitration of precursor compounds. For example, chlorination of 4-nitro-1H-imidazole derivatives using SOCl₂ under reflux conditions can yield 2,5-dichloro intermediates, followed by purification via recrystallization (e.g., isopropyl alcohol) . Optimization includes controlling temperature (e.g., 120°C in DMF under nitrogen) and stoichiometric ratios of reagents like sodium metabisulfite for nitro group stability . Key intermediates should be validated via melting points and ¹H-NMR (δ 2.51–7.76 ppm for characteristic peaks) .

- Example Table :

| Step | Reagents/Conditions | Key Intermediate | Validation Method |

|---|---|---|---|

| Chlorination | SOCl₂, reflux | 4-(Chloromethyl)phenyl derivative | ¹H-NMR, mp 120°C |

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitroimidazole | TLC, FT-IR |

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- Spectroscopy : ¹H-NMR and ¹³C-NMR identify substituent positions (e.g., nitro and chloro groups at C4 and C2/C5). IR spectroscopy confirms NO₂ stretching (∼1520 cm⁻¹) and C-Cl bonds (∼550 cm⁻¹) .

- Computational Analysis : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) predicts electronic properties. Basis sets like 6-31G* model molecular orbitals, while exact-exchange terms improve thermochemical accuracy (average deviation: 2.4 kcal/mol for atomization energies) . Use software like Gaussian or ORCA for geometry optimization and electrostatic potential mapping.

Advanced Research Questions

Q. What methodological challenges arise when interpreting contradictory data in biological activity studies of imidazole derivatives, and how can these be resolved?

- Methodological Answer : Contradictions often stem from variability in assay conditions (e.g., cell lines, solvent effects) or structural analogs with divergent substituent effects. For example, this compound may show antimicrobial activity in Gram-positive but not Gram-negative bacteria due to membrane permeability differences.

- Resolution Strategies :

- Triangulation : Combine multiple assays (e.g., MIC tests, molecular docking) to cross-validate results .

- Meta-Analysis : Re-analyze datasets using unified metrics (e.g., standardized IC₅₀ values) to identify outliers .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to clarify binding discrepancies (e.g., steric hindrance from nitro groups) .

Q. How do substituent effects influence the reactivity and stability of this compound in synthetic applications?

- Methodological Answer :

- Electron-Withdrawing Effects : The nitro group at C4 deactivates the imidazole ring, reducing electrophilic substitution but enhancing stability under acidic conditions. Chlorine at C2/C5 further directs reactivity toward nucleophilic aromatic substitution (e.g., amination at C1) .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition thresholds (∼200°C for nitroimidazoles). Substituent positioning impacts melting points; for example, dichloro analogs exhibit higher mp than mono-chloro derivatives .

- Table: Substituent Impact on Reactivity

| Substituent | Position | Effect on Reactivity | Stability |

|---|---|---|---|

| -NO₂ | C4 | Deactivates ring | ↑ Thermal |

| -Cl | C2/C5 | Ortho/para-directing | ↑ Crystallinity |

Q. What computational approaches are most effective for modeling the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. Parameterize force fields (e.g., OPLS-AA) for nitro group interactions .

- MD Simulations : GROMACS or NAMD models solvation effects (e.g., water dynamics) on ligand-protein stability.

- Hybrid QM/MM : Combine DFT (for ligand) and molecular mechanics (for protein) to study electron transfer mechanisms, critical for nitro-reductase activation .

Methodological Notes

- Data Contradictions : When spectral or computational results conflict with experimental data (e.g., unexpected byproducts in synthesis), employ high-resolution crystallography (SHELXL ) or LC-MS to identify impurities (e.g., EP-certified reference standards ).

- Ethical Reporting : Adhere to FAIR principles for open data in health research, ensuring anonymization of biological datasets while maintaining reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.